4-[(Pyridin-4-ylamino)methyl]benzoic acid
Overview
Description
4-[(Pyridin-4-ylamino)methyl]benzoic acid is an organic compound with the molecular formula C13H12N2O2 and a molecular weight of 228.25 g/mol It is characterized by the presence of a benzoic acid moiety linked to a pyridine ring via an aminomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Pyridin-4-ylamino)methyl]benzoic acid typically involves the reaction of 4-aminomethylbenzoic acid with pyridine-4-carbaldehyde under acidic conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid. The reaction mixture is heated to reflux for several hours, followed by cooling and filtration to obtain the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as recrystallization or chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-[(Pyridin-4-ylamino)methyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.
Major Products: The major products formed from these reactions include N-oxide derivatives, amino-substituted compounds, and various substituted benzoic acid derivatives .
Scientific Research Applications
4-[(Pyridin-4-ylamino)methyl]benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-[(Pyridin-4-ylamino)methyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
4-Methyl-3-[(4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid: This compound is used in the preparation of antileukemia agents and has similar structural features.
4-(Pyridin-4-yl)benzoic acid: This compound shares the pyridine and benzoic acid moieties but lacks the aminomethyl linkage.
Uniqueness: 4-[(Pyridin-4-ylamino)methyl]benzoic acid is unique due to its specific aminomethyl linkage, which imparts distinct chemical and biological properties. This linkage allows for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
4-[(pyridin-4-ylamino)methyl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c16-13(17)11-3-1-10(2-4-11)9-15-12-5-7-14-8-6-12/h1-8H,9H2,(H,14,15)(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJJLFCGQWMKQPM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC2=CC=NC=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60486109 | |
Record name | 4-[(pyridin-4-ylamino)methyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60486109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62642-68-6 | |
Record name | 4-[(pyridin-4-ylamino)methyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60486109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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